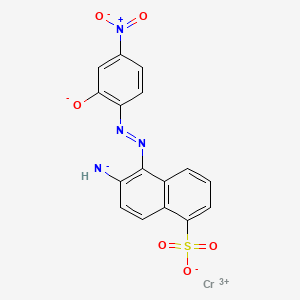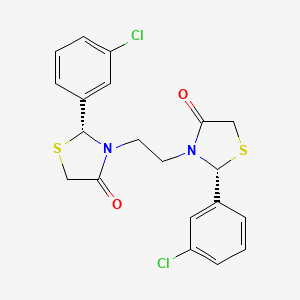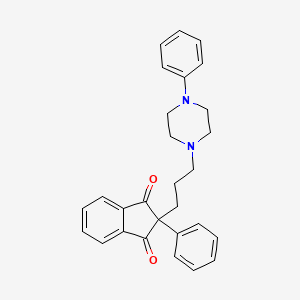
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is an organic compound that belongs to the class of indandiones. Indandiones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis. This particular compound features a complex structure with a phenyl group and a piperazinyl group, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with the Claisen condensation of ethyl acetate and dimethyl phthalate to form 2-ethoxycarbonyl-1,3-indandione. This intermediate is then decarboxylated to yield 1,3-indandione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反应分析
Types of Reactions
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The phenyl and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indandiones, alcohols, and methylene derivatives. These products can have different properties and applications, making them valuable in research and industry .
科学研究应用
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-indandione: Known for its anticoagulant properties.
1,3-Indandione: A simpler structure with diverse chemical reactivity.
Phenindione: Another anticoagulant with a similar core structure.
Uniqueness
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- stands out due to its unique combination of phenyl and piperazinyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
31804-89-4 |
|---|---|
分子式 |
C28H28N2O2 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]indene-1,3-dione |
InChI |
InChI=1S/C28H28N2O2/c31-26-24-14-7-8-15-25(24)27(32)28(26,22-10-3-1-4-11-22)16-9-17-29-18-20-30(21-19-29)23-12-5-2-6-13-23/h1-8,10-15H,9,16-21H2 |
InChI 键 |
WXBOIFNRTNVRBT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


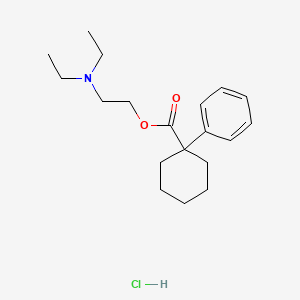
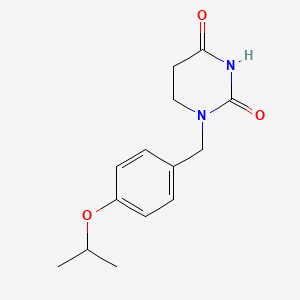
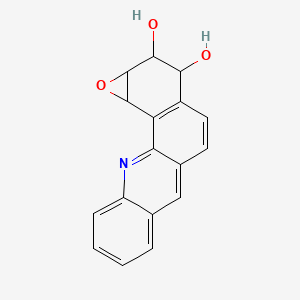
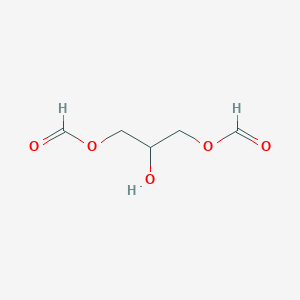
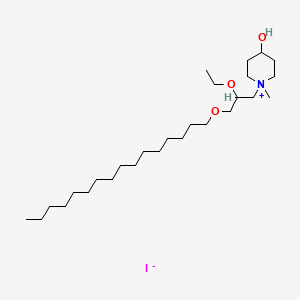
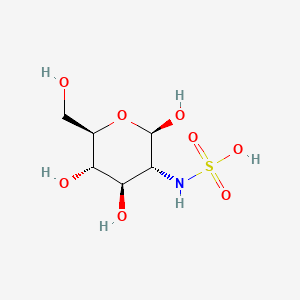
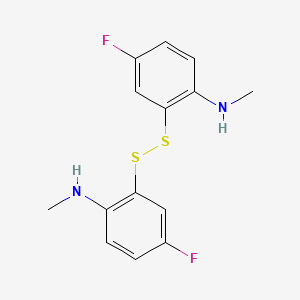
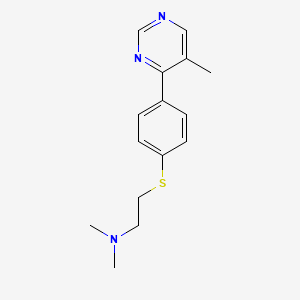
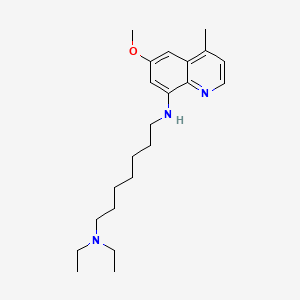
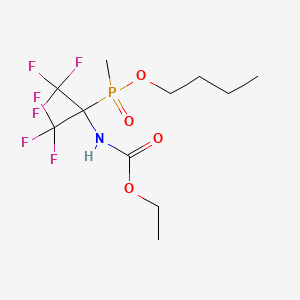
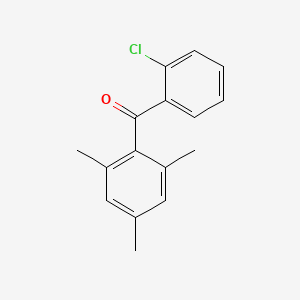
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
